2,2,3,3,4,4,5,5,6,6-Decadeuteropiperidine
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Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This could include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could cause.
Future Directions
This involves predicting or suggesting future research directions or applications for the compound based on its properties and uses.
Please consult with a chemistry professional or refer to specific chemistry databases or textbooks for more detailed and accurate information. Remember to always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYJNQNLNOLGT-YXALHFAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6-Decadeuteropiperidine |
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